molecular formula C10H8FNO2 B069429 methyl 5-fluoro-1H-indole-2-carboxylate CAS No. 167631-84-7

methyl 5-fluoro-1H-indole-2-carboxylate

Cat. No. B069429
M. Wt: 193.17 g/mol
InChI Key: QUZGGDBUGGJROM-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1H-indole-2-carboxylate is a substituted 1H-indole . It has a molecular formula of C10H8FNO2 and an average mass of 193.174 Da . This compound can be prepared by the esterification of indole-5-carboxylic acid .


Synthesis Analysis

The synthesis of methyl 5-fluoro-1H-indole-2-carboxylate involves the esterification of indole-5-carboxylic acid . Other methods of synthesis have been explored in the literature .


Molecular Structure Analysis

The molecular structure of methyl 5-fluoro-1H-indole-2-carboxylate consists of a 1H-indole ring substituted with a fluorine atom and a carboxylate group . The InChI code for this compound is 1S/C10H8FNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 .


Chemical Reactions Analysis

Methyl 5-fluoro-1H-indole-2-carboxylate can serve as a substrate for various chemical reactions . For instance, it can undergo oxidation, condensation, reduction, and amidation .


Physical And Chemical Properties Analysis

Methyl 5-fluoro-1H-indole-2-carboxylate is a solid at room temperature . It has a molecular weight of 193.18 and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including methyl 5-fluoro-1H-indole-2-carboxylate, have shown promising antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as effective antiviral agents .

Anti-inflammatory Properties

Indole derivatives have demonstrated anti-inflammatory activities. For example, indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole have been synthesized and assessed for their in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity .

Anticancer Applications

Indole derivatives have been applied in the treatment of cancer cells . The unique structure of indole allows it to interact with various biological targets, potentially inhibiting the growth of cancer cells .

Anti-HIV Properties

Indole derivatives have shown potential in the treatment of HIV . The unique structure of these compounds allows them to bind with high affinity to multiple receptors, which could be beneficial in developing new anti-HIV drugs .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases .

Antimicrobial Properties

Indole derivatives have shown antimicrobial activities . These compounds can inhibit the growth of various microorganisms, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activities . This suggests potential applications in the treatment of tuberculosis .

Antidiabetic Properties

Indole derivatives have shown potential in the treatment of diabetes . These compounds can potentially regulate blood sugar levels, making them potential candidates for the development of new antidiabetic drugs .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .

Future Directions

Indoles, including methyl 5-fluoro-1H-indole-2-carboxylate, are a significant area of research due to their prevalence in natural products and drugs . Future research may focus on the development of novel methods of synthesis and the exploration of their biological properties .

properties

IUPAC Name

methyl 5-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZGGDBUGGJROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406450
Record name methyl 5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-fluoro-1H-indole-2-carboxylate

CAS RN

167631-84-7
Record name methyl 5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
WTA Harrison, HS Yathirajan, BV Ashalatha… - … Section E: Structure …, 2006 - scripts.iucr.org
The geometrical parameters for the title compound, C10H8FNO2, are normal. In the crystal structure, the molecules form inversion-symmetry-generated dimeric pairs by way of two N …
Number of citations: 6 scripts.iucr.org
M Balcerek, K Szmigiel-Bakalarz, M Lewańska… - Journal of Molecular …, 2023 - Elsevier
… In the crystal of methyl 5-fluoro-1H-indole-2-carboxylate, the molecules form dimers with two … were obtained from the XRD analysis of methyl 5-fluoro-1H-indole-2-carboxylate [20]. The …
Number of citations: 3 www.sciencedirect.com
MA Ansari, M Taha, N Uddin, F Rahim… - Journal of Saudi …, 2022 - Elsevier
… The 5-fluoroindoline-2-carbohydrazide was made by combining 25 mmol methyl 5-fluoro-1H-indole-2-carboxylate with 10 mL hydrazine hydrate in 50 mL methanol for 6 h. The solvent …
Number of citations: 3 www.sciencedirect.com
N Ranasinghe - 2014 - scholar.archive.org
In recent years, modern technology such as microwave irradiation and continuous flow processes have emerged as valuable tools in chemical and pharmaceutical industry, facilitating …
Number of citations: 2 scholar.archive.org
R Abu Khalaf, M Awad, L Al-Essa, S Mefleh… - Molecular Diversity, 2021 - Springer
… Methyl 5-fluoro-1H-indole-2-carboxylate (6c, 1.7 g, 0.0088 mol) was added to hydrazine (2, 4.71 mL, 0.1512 mol) and refluxed in ethanol for 7 days. The formed precipitate was filtered …
Number of citations: 2 link.springer.com
SK Bowroju, N Mainali, S Ayyadevara, NR Penthala… - Molecules, 2020 - mdpi.com
A series of novel hybrid 8-hydroxyquinoline-indole derivatives (7a–7e, 12a–12b and 18a–18h) were synthesized and screened for inhibitory activity against self-induced and metal-ion …
Number of citations: 13 www.mdpi.com
M Taha, AS Alrashedy, NB Almandil, N Iqbal… - International journal of …, 2021 - Elsevier
… The intermediate (I) was synthesized by reacting methyl 5-fluoro-1H-indole-2-carboxylate with mixture of methanolic hydrazine. The intermediate (I) was later treated with various aryl …
Number of citations: 20 www.sciencedirect.com

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